molecular formula C13H15BF3IO2 B14775897 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-02-2

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14775897
CAS No.: 1073339-02-2
M. Wt: 397.97 g/mol
InChI Key: SOPISWCIQNWDQX-UHFFFAOYSA-N
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Description

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features an iodine and trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between an aryl halide and a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds .

Scientific Research Applications

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boronic ester. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-trifluoromethyl-pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Uniqueness

2-(3-Iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of an iodine atom, a trifluoromethyl group, and a boronic ester moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

CAS No.

1073339-02-2

Molecular Formula

C13H15BF3IO2

Molecular Weight

397.97 g/mol

IUPAC Name

2-[3-iodo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF3IO2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7H,1-4H3

InChI Key

SOPISWCIQNWDQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)C(F)(F)F

Origin of Product

United States

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